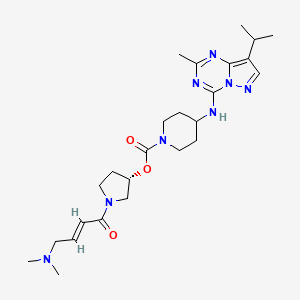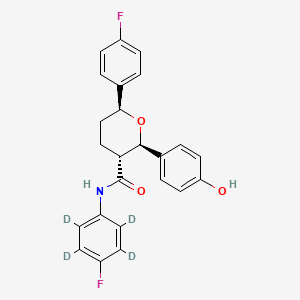
Ezetimibe Tetrahydropyran-d4 Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezetimibe Tetrahydropyran-d4 Impurity is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of Ezetimibe, an anti-hyperlipidemic medication that reduces cholesterol absorption in the small intestine. The molecular formula of this compound is C24D4H17F2NO3, and it has a molecular weight of 413.45 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Tetrahydropyran-d4 Impurity involves the incorporation of deuterium atoms into the tetrahydropyran ring of Ezetimibe. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: Introduction of deuterium atoms into the precursor compound.
Cyclization: Formation of the tetrahydropyran ring through cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization and chromatography to isolate the desired impurity.
Quality Control: Rigorous quality control measures to ensure the compound meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Ezetimibe Tetrahydropyran-d4 Impurity undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Ezetimibe with modified functional groups, which are useful for further research and development .
Aplicaciones Científicas De Investigación
Ezetimibe Tetrahydropyran-d4 Impurity is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Ezetimibe impurities.
Biology: Employed in studies to understand the metabolic pathways and biological effects of Ezetimibe.
Medicine: Utilized in pharmaceutical research to develop and validate analytical methods for drug quality control.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ezetimibe Tetrahydropyran-d4 Impurity involves its interaction with molecular targets and pathways similar to Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by binding to the Niemann-Pick C1-Like 1 (NPC1L1) protein on the intestinal brush border. This inhibition reduces the overall cholesterol levels in the body .
Comparación Con Compuestos Similares
Similar Compounds
Ezetimibe: The parent compound used for cholesterol reduction.
Desfluoro Ezetimibe: A derivative lacking fluorine atoms.
Ezetimibe Diol Impurity: A derivative with additional hydroxyl groups.
Ezetimibe Fluoro Isomer: An isomer with different fluorine atom positions.
Uniqueness
Ezetimibe Tetrahydropyran-d4 Impurity is unique due to the presence of deuterium atoms, which makes it a valuable tool in isotope-labeled studies. Its stable isotope labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C24H21F2NO3 |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
(2R,3R,6S)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-N-(2,3,5,6-tetradeuterio-4-fluorophenyl)oxane-3-carboxamide |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22-14-13-21(23(30-22)16-3-11-20(28)12-4-16)24(29)27-19-9-7-18(26)8-10-19/h1-12,21-23,28H,13-14H2,(H,27,29)/t21-,22+,23+/m1/s1/i7D,8D,9D,10D |
Clave InChI |
IBDXWUJVRNPFPE-YHCDDPSWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)[C@@H]2CC[C@H](O[C@H]2C3=CC=C(C=C3)O)C4=CC=C(C=C4)F)[2H])[2H])F)[2H] |
SMILES canónico |
C1CC(OC(C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Indolizinecarboxamide, N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-6-methyl-1-(6-methyl-3-pyridazinyl)-5-[(1S)-1-[4-(2,2,2-trifluoroethyl)-1-piperazinyl]ethyl]-](/img/structure/B15144053.png)
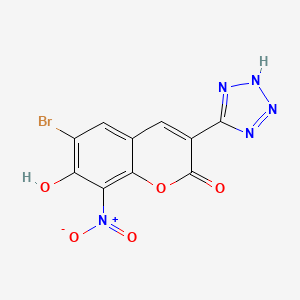

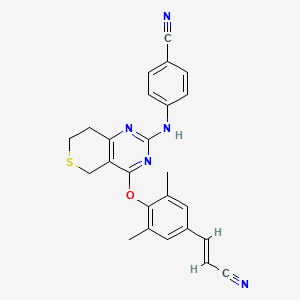
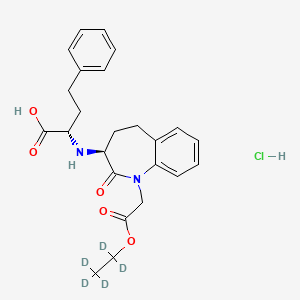
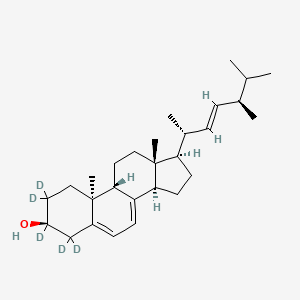
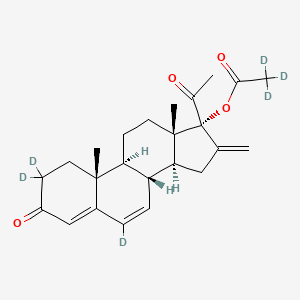

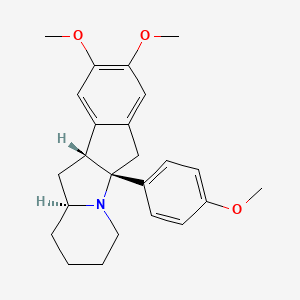

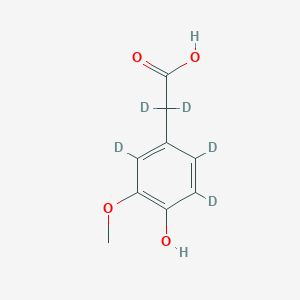
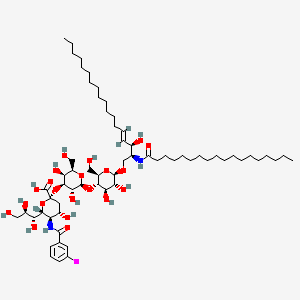
![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)
